

Application Notes and Protocols: 4-Chloro-2-methylphenol as a Disinfectant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methylphenol

Cat. No.: B052076

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-methylphenol, also known as p-chloro-o-cresol (PCOC), is a halogenated phenolic compound widely utilized for its potent antimicrobial properties. It serves as an active ingredient in a variety of formulations, including disinfectants, antiseptics, and preservatives.^[1] ^[2] Its broad-spectrum efficacy against bacteria and fungi makes it a valuable agent in pharmaceutical, cosmetic, and industrial applications.^[1]^[2] These application notes provide a comprehensive overview of its mechanism of action, antimicrobial spectrum, and quantitative efficacy, along with detailed protocols for its evaluation as a disinfectant.

Mechanism of Action

The primary antimicrobial mechanism of **4-Chloro-2-methylphenol** involves the disruption of microbial cell integrity. Its chemical structure allows it to penetrate the cell walls of bacteria and fungi.^[1]^[2] As a phenolic compound, it is understood to disrupt the cell membrane, leading to the leakage of intracellular components and ultimately cell death. A study on the related compound, chlorothymol, suggests that it exerts its antibacterial effects through cell membrane disruption.^[3] At higher concentrations, it may also act by inhibiting essential enzymatic activities within the cell, such as NAD-dependent dehydrogenases.

Antimicrobial Spectrum

4-Chloro-2-methylphenol exhibits a broad and balanced spectrum of activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi (molds and yeasts). It is, however, reported to have limited activity against bacterial spores, except at elevated temperatures. Its versatility makes it suitable for use in hospital, industrial, and institutional disinfectants.

A chlorinated derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated significant antimicrobial and antibiofilm activity against methicillin-resistant *Staphylococcus aureus* (MRSA), a challenging nosocomial pathogen.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the antimicrobial efficacy of **4-Chloro-2-methylphenol** and its derivatives. It is important to note that efficacy can be influenced by formulation, concentration, contact time, and the presence of organic matter.

Table 1: Minimum Inhibitory Concentration (MIC) Data for **4-Chloro-2-methylphenol** Derivatives against *Staphylococcus aureus*

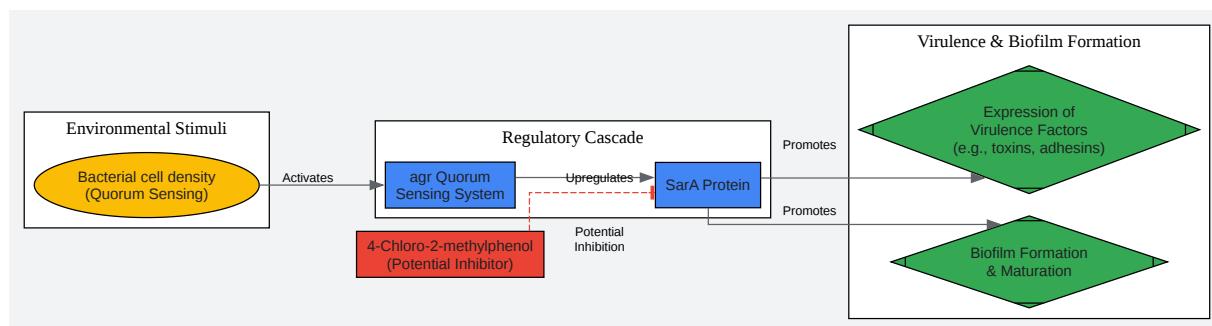

Compound	Strain	MIC (µg/mL)	Reference
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)	<i>S. aureus</i> LAC (MRSA)	8	[3]
Carvacrol	<i>S. aureus</i> LAC (MRSA)	512	[3]
4-Isopropyl-3-methylphenol	<i>S. aureus</i> LAC (MRSA)	512	[3]

Table 2: Biofilm Eradication Data for 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)

Organism	Biofilm Age	Concentration (µg/mL)	Log Reduction in Viability	Reference
Staphylococcus aureus MW2 (MRSA)	Mature	32	~1.0	[3]

Signaling Pathway Interaction

Research on thymol, a related compound, suggests a potential interaction with the Staphylococcal Accessory Regulator (SarA) signaling pathway, which is crucial for biofilm formation and virulence in *Staphylococcus aureus*.^[3] SarA is a global regulatory protein that controls the expression of numerous virulence factors.^{[6][7][8]} Inhibition of the SarA pathway can lead to reduced biofilm formation and decreased expression of virulence genes.^{[6][7]} While direct evidence for **4-Chloro-2-methylphenol** is pending, the activity of its derivatives suggests it may also interfere with this pathway, presenting a potential target for anti-virulence strategies.

[Click to download full resolution via product page](#)

Figure 1. Potential inhibition of the SarA signaling pathway in *S. aureus*.

Experimental Protocols

The following are standardized protocols for evaluating the disinfectant efficacy of **4-Chloro-2-methylphenol**. These methods are based on established European Norms (EN) and AOAC International guidelines.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Quantitative Suspension Test (Based on EN 1276)

This test evaluates the bactericidal activity of the disinfectant in a liquid suspension.

Materials:

- **4-Chloro-2-methylphenol** test solution at desired concentrations.
- Standard bacterial strains (e.g., *Staphylococcus aureus* ATCC 6538, *Pseudomonas aeruginosa* ATCC 15442, *Escherichia coli* ATCC 10536).
- Tryptone Soya Broth (TSB) and Tryptone Soya Agar (TSA).
- Neutralizer solution (e.g., Lecithin, Polysorbate 80, Sodium Thiosulphate).
- Sterile hard water.
- Interfering substance (e.g., 0.3% Bovine Albumin for clean conditions).
- Water bath, incubator, vortex mixer, sterile test tubes, pipettes.

Procedure:

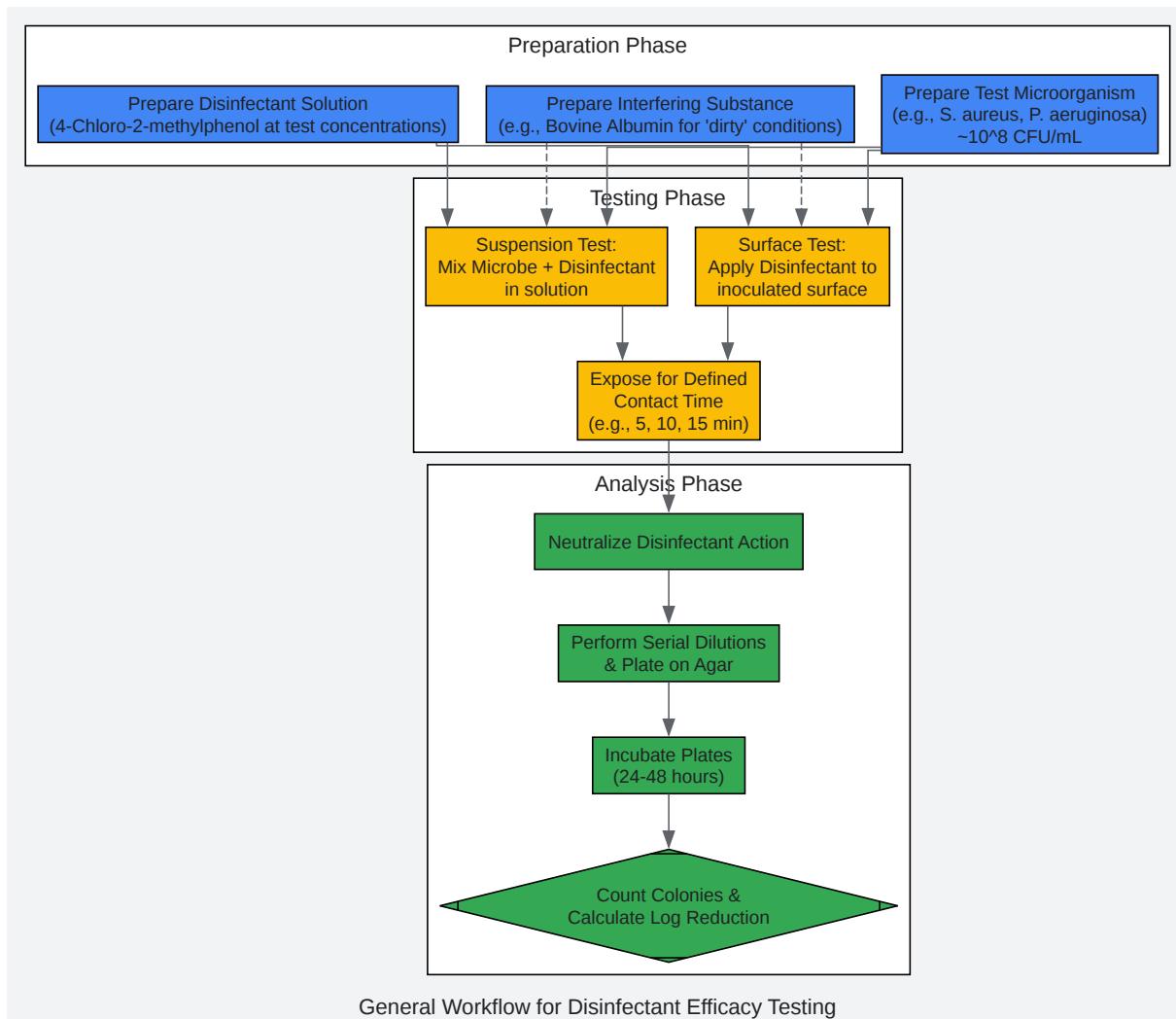
- Prepare Microbial Suspension: Culture the test organism in TSB to achieve a final concentration of $1.5 - 5.0 \times 10^8$ CFU/mL.
- Prepare Test Mixture: In a sterile test tube, mix 1 mL of the interfering substance with 1 mL of the microbial suspension.
- Exposure: At time zero, add 8 mL of the **4-Chloro-2-methylphenol** test solution to the tube from step 2. Start a timer for the specified contact time (e.g., 5 minutes). Mix thoroughly.

- Neutralization: At the end of the contact time, transfer 1 mL of the mixture from step 3 into a tube containing 8 mL of neutralizer and 1 mL of sterile water. Mix well.
- Enumeration: Perform serial dilutions of the neutralized sample and plate onto TSA plates using the pour plate method.
- Incubation: Incubate the plates at 37°C for 24-48 hours.
- Calculation: Count the colonies and calculate the log reduction in viable counts compared to a control sample (using sterile hard water instead of the disinfectant). A ≥ 5 -log reduction is typically required for a pass.[\[13\]](#)

Quantitative Non-Porous Surface Test (Carrier Test)

This test evaluates the disinfectant's efficacy on a hard, inanimate surface.

Materials:


- **4-Chloro-2-methylphenol** test solution at use-concentration.
- Sterile carriers (e.g., 1 cm² stainless steel discs).
- Standard bacterial strains and culture media as in 6.1.
- Neutralizer solution.
- Interfering substance.

Procedure:

- Inoculate Carriers: Pipette 50 µL of a prepared test organism suspension (containing the interfering substance) onto the center of each sterile carrier.
- Dry Carriers: Dry the inoculated carriers in an incubator until the liquid has evaporated, forming a dried film of microorganisms.
- Apply Disinfectant: Apply a defined volume of the **4-Chloro-2-methylphenol** test solution to completely cover the dried inoculum on the carrier. Start a timer for the specified contact

time.

- Recover and Neutralize: After the contact time, transfer the carrier to a tube containing a validated neutralizer solution. Vortex or sonicate to recover the surviving microorganisms.
- Enumeration and Calculation: Perform serial dilutions and plate as described in the suspension test (6.1, steps 5-7) to determine the log reduction.

[Click to download full resolution via product page](#)**Figure 2.** Experimental workflow for disinfectant efficacy testing.

Applications and Formulations

4-Chloro-2-methylphenol is a versatile antimicrobial agent incorporated into numerous products:

- **Topical Antiseptics:** Used in creams, lotions, and wound care formulations to prevent infection.[\[1\]](#)
- **Hard-Surface Disinfectants:** Formulated into solutions and sprays for use in hospitals, laboratories, and other institutional settings.
- **Preservatives:** Added to cosmetics, paints, adhesives, and leather goods to prevent microbial spoilage and extend shelf life.[\[11\]](#)
- **Pharmaceuticals:** Serves as a preservative in multi-dose aqueous injections.

When formulating, it is crucial to consider its compatibility with other ingredients, as its activity can be reduced by nonionic surfactants and certain organic materials. The pH of the final product also influences its efficacy, with higher activity generally observed in more acidic solutions.

Safety Considerations

4-Chloro-2-methylphenol is classified as corrosive and can cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the concentrated compound. All handling should be performed in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suspension Test And Carrier Test For Disinfectants According To European Norms [viroxylabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.hh-publisher.com [journals.hh-publisher.com]
- 9. [microbe-investigations.com](#) [microbe-investigations.com]
- 10. [microbe-investigations.com](#) [microbe-investigations.com]
- 11. The European approach to disinfectant qualification. - A3P - Pharmaceutical & Biotechnology Industry [a3p.org]
- 12. Hard Surface Disinfectant Efficacy Testing: A Comprehensive Overview of EPA and Health Canada Guidelines – Cremco [cremco.ca]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-Chloro-2-methylphenol as a Disinfectant]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052076#application-of-4-chloro-2-methylphenol-as-a-disinfectant>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com